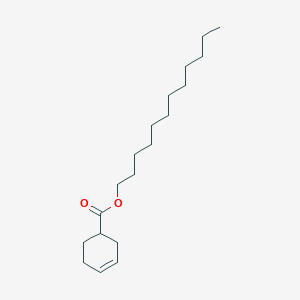
Dodecyl cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl cyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C19H34O2 It is a derivative of cyclohexene, featuring a dodecyl ester group attached to the carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with dodecanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Dodecyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecyl cyclohex-3-ene-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield dodecyl cyclohex-3-ene-1-methanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Dodecyl cyclohex-3-ene-1-carboxylic acid.
Reduction: Dodecyl cyclohex-3-ene-1-methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodecyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of esterases and their catalytic mechanisms. It serves as a substrate for enzyme assays.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to form stable esters with various pharmacologically active compounds.
Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of dodecyl cyclohex-3-ene-1-carboxylate in biological systems involves its hydrolysis by esterases to release cyclohex-3-ene-1-carboxylic acid and dodecanol. These hydrolysis products can then participate in various metabolic pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
- Methyl cyclohex-3-ene-1-carboxylate
- Ethyl cyclohex-3-ene-1-carboxylate
- Butyl cyclohex-3-ene-1-carboxylate
Comparison: Dodecyl cyclohex-3-ene-1-carboxylate is unique due to its longer alkyl chain compared to similar compounds like methyl, ethyl, and butyl cyclohex-3-ene-1-carboxylates. This longer chain imparts different physicochemical properties, such as increased hydrophobicity and higher boiling point, making it suitable for applications requiring these characteristics.
Properties
CAS No. |
62266-67-5 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
dodecyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-12,18H,2-10,13-17H2,1H3 |
InChI Key |
UERPJYGBBJLVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















